molecular formula C33H43N5O4S B561960 Desthiazolylmethyl ritonavir CAS No. 256328-82-2

Desthiazolylmethyl ritonavir

Cat. No.: B561960
CAS No.: 256328-82-2
M. Wt: 605.8 g/mol
InChI Key: YIFUFODEQQNFLV-AMEOFWRWSA-N
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Description

Structural Relationship to Ritonavir: Comparative Molecular Analysis

Ritonavir (C37H48N6O5S2) features two thiazole rings critical for protease inhibition. This compound arises from hydrolytic cleavage under alkaline conditions, resulting in:

  • Loss of the 2-isopropylthiazol-4-ylmethyl group
  • Retention of the oxazolidinone and valine-derived segments

Table 1: Structural Comparison of Ritonavir and this compound

Feature Ritonavir This compound
Molecular Formula C37H48N6O5S2 C33H43N5O4S
Key Functional Groups Two thiazole rings One thiazole ring
Molecular Weight 720.9 g/mol 605.8 g/mol
Protease Binding High affinity Reduced affinity

The structural simplification diminishes HIV-1 protease inhibitory activity but retains sufficient molecular complexity to necessitate rigorous quality control.

Role as a Specified Impurity in Antiretroviral Formulations

As a degradation product, this compound is monitored at levels ≤0.15% in final drug products per International Council for Harmonisation guidelines. Key analytical strategies include:

  • Reverse-phase HPLC : Utilizing C18 columns with UV detection at 240 nm
  • UPLC-MS : For simultaneous quantification with other ritonavir impurities
  • Forced degradation studies : Alkaline stress testing (pH >9) accelerates its formation

Table 2: Analytical Parameters for Impurity Detection

Method LOD LOQ Linear Range
HPLC-UV 0.005% 0.015% 0.015–0.3%
UPLC-MS 0.001% 0.003% 0.003–0.5%

These methods ensure compliance with the ≤0.15% threshold specified in pharmacopeial monographs.

Regulatory Designations: EP Impurity L and USP Classification

This compound is codified in global pharmacopeias under distinct nomenclature:

Table 3: Regulatory Classifications

Pharmacopeia Designation Specification Limit
European Pharmacopoeia EP Impurity L ≤0.15%
United States Pharmacopeia Ritonavir Oxazolidinone Derivative ≤0.15%
Japanese Pharmacopoeia Unspecified Degradation Product ≤0.10%

The compound is synthesized as a reference standard (≥90% purity) for method validation, with documented stability for 24 months at 2–8°C. Lot-specific certifications include:

  • 1H/13C NMR for structural confirmation
  • HPLC-DAD purity assessments

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFUFODEQQNFLV-AMEOFWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180311
Record name Desthiazolylmethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256328-82-2
Record name Desthiazolylmethyl ritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiazolylmethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTHIAZOLYLMETHYL RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Amide Coupling Using DIC as a Condensing Agent

The primary method for synthesizing Ritonavir—and by extension, its impurities—involves a condensation reaction between N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-Valine and (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane. This reaction employs N,N'-diisopropylcarbodiimide (DIC) as the condensing agent in the presence of an organic base such as N,N-diisopropylethylamine and a solvent like cyclopentanone.

Reaction Conditions:

  • Temperature: 20–35°C (optimized at 27°C for minimal by-product formation).

  • Molar Ratios:

    • 1.2–1.44:1 ratio of the Valine derivative to the hydroxyhexane intermediate.

    • 1:1 molar ratio of the Valine derivative to DIC.

  • Solvent System: Cyclopentanone or ethyl acetate, selected for their ability to dissolve reactants while facilitating easy removal of by-products.

The reaction proceeds via activation of the carboxyl group of the Valine derivative by DIC, forming an O-acylisourea intermediate. This intermediate subsequently reacts with the amine group of the hydroxyhexane compound to yield Ritonavir. This compound is hypothesized to form through incomplete coupling or partial degradation of the thiazole moiety under suboptimal conditions.

Optimization of Reaction Parameters

Temperature and Time Dependence

Controlling the reaction temperature between 25°C and 28°C minimizes side reactions, as higher temperatures accelerate degradation of the thiazole group. A reaction time of 6–7 hours achieves >90% conversion to Ritonavir, with prolonged durations (>12 hours) increasing impurity levels.

Role of Solvent and Base

Cyclopentanone enhances reaction homogeneity and by-product solubility, while N,N-diisopropylethylamine neutralizes HCl generated during amide bond formation. Substituting cyclopentanone with ethyl acetate reduces reaction efficiency by 15–20%, as evidenced by comparative yield data:

SolventYield (%)Purity (%)By-Product Level (%)
Cyclopentanone91.598.20.8
Ethyl Acetate75.394.52.1

Post-Reaction Processing and Purification

Washing and Crystallization

Post-reaction, the crude mixture undergoes sequential washing with 10% sodium chloride and purified water to remove unreacted DIC and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield an oily residue.

Crystallization Protocol:

  • Dissolve the residue in butyl acetate at 60°C.

  • Cool to 20–30°C and stir for 12 hours to precipitate Ritonavir.

  • Filter and wash the crystals with cold butyl acetate to remove residual this compound.

This step reduces impurity levels from 2.5% to <0.5%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Physicochemical Properties

This compound exhibits a melting point of 65–69°C and a predicted boiling point of 874°C. Its solubility profile in organic solvents facilitates purification:

SolventSolubility (mg/mL)
Chloroform15–20
DMSO10–15
Methanol5–10

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.25–7.15 (m, 10H, aromatic), 4.65 (d, J = 9.8 Hz, 1H), 3.82 (s, 3H, N-CH<sub>3</sub>).

  • IR (KBr): 3280 cm<sup>-1</sup> (N-H stretch), 1650 cm<sup>-1</sup> (C=O amide).

Challenges and Mitigation Strategies

By-Product Formation

This compound arises predominantly from:

  • Incomplete Activation: Residual DIC may react with water, reducing coupling efficiency.

  • Thiazole Degradation: Exposure to temperatures >35°C destabilizes the thiazole ring.

Mitigation:

  • Strict temperature control (±2°C).

  • Use of molecular sieves to maintain anhydrous conditions.

Industrial Scalability

The patented method is scalable to multi-kilogram batches, with a throughput efficiency of 85–90%. Key considerations include:

  • Equipment: Glass-lined reactors to prevent metal ion contamination.

  • Cost Analysis: Raw material costs decrease by 30% compared to earlier methods using HOBt/DCC .

Chemical Reactions Analysis

Key Reaction Steps

Stage Reaction Conditions Catalyst/Solvent Outcome/Intermediate Reference
1Pinacol coupling of phenylalanine-derived aldehyde20°C to refluxZn dust, VCl₃Diamino alcohol intermediate
2Thiazole coupling-15°C to -13°CTriethylamine (NEt₃), CH₂Cl₂Amide-linked thiazole intermediate
3Hydrogenation78–82°C, 4–4.5 bar H₂Pd(OH)₂ (Pearlman catalyst)Reduction of urea intermediates
4Final coupling60°CEthyl acetateRitonavir (with potential impurities)
  • Impurity Formation : Incomplete coupling or side reactions during hydrogenation (e.g., partial reduction of thiazole rings) may yield Desthiazolylmethyl derivatives. For example, Ritonavir Impurity L ( ) arises from stereochemical deviations during amine coupling.

Degradation Pathways

Ritonavir undergoes hydrolysis and oxidation under stress conditions, potentially altering its thiazole groups.

Common Degradation Reactions

Condition Reaction Product Reference
Acidic (HCl)Hydrolysis of amide bondsCleavage at valine-thiazole junctions
Oxidative (H₂O₂)Oxidation of thiazole sulfurSulfoxide/sulfone derivatives
Thermal (100°C)Dehydration/ring openingDes-thiazolyl fragments
  • Thiazole Ring Instability : The thiazole’s sulfur atom is susceptible to oxidation, forming sulfoxides or leading to ring scission. Desthiazolylmethyl products may result from partial degradation of the thiazole-methyl group.

Metabolic Modifications

Ritonavir’s metabolism by CYP3A4 involves irreversible binding via its thiazole nitrogen, which may generate reactive intermediates.

Mechanism-Based Inactivation of CYP3A4

  • Binding Interaction : Ritonavir’s thiazole nitrogen coordinates with CYP3A4’s heme iron, forming a stable complex (Kd0.02muMK_d\approx 0.02\\mu M) .
  • Reactive Intermediates : Oxidation of the thiazole ring generates electrophilic species (e.g., epoxides), which may covalently modify the enzyme or undergo further degradation to des-thiazolyl products .
Parameter Value Reference
Partition ratio (ritonavir:CYP3A4)1:1
EC₅₀ (HIV protease inhibition)0.02 µM

Analytical Characterization

Desthiazolylmethyl derivatives are identified via chromatographic and spectroscopic methods:

Key Analytical Data

Technique Findings Reference
HPLC Retention time shifts (e.g., Impurity L elutes earlier than Ritonavir)
MS/MS Fragmentation patterns show loss of thiazole (-C₃H₃NS)
NMR Absence of thiazole proton signals (δ 7.5–8.5 ppm)

Stability and Environmental Impact

Ritonavir synthesis aims to minimize waste, but Desthiazolylmethyl byproducts pose challenges:

Aspect Detail Reference
Green Chemistry >95% atom economy in optimized synthesis ( ).
Byproduct Management Flash chromatography (ethyl acetate) isolates impurities at ~27% yield reduction.

Scientific Research Applications

Chemistry: Desthiazolylmethyl Ritonavir is used as a reference standard in analytical chemistry to study the degradation products of Ritonavir. It helps in understanding the stability and shelf-life of Ritonavir formulations .

Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of Ritonavir and its interactions with various enzymes. It also aids in the development of new antiretroviral drugs by providing insights into the structure-activity relationships of HIV protease inhibitors .

Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Ritonavir-containing medications .

Comparison with Similar Compounds

Uniqueness: Desthiazolylmethyl Ritonavir is unique due to the presence of the thiazole ring, which distinguishes it from other protease inhibitors. This structural modification provides valuable insights into the degradation pathways and stability of Ritonavir, making it a crucial compound in both research and quality control .

Biological Activity

Desthiazolylmethyl Ritonavir is a synthetic analog of the well-known HIV protease inhibitor, Ritonavir. This compound has garnered attention for its potential biological activity, particularly in the context of HIV treatment and its implications in other viral infections. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound.

This compound operates primarily as an HIV-1 protease inhibitor . The mechanism involves binding to the active site of the HIV protease enzyme, which is crucial for processing viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of viral particles, leading to the production of immature and non-infectious virions .

Comparison with Ritonavir

FeatureRitonavirThis compound
Type Protease InhibitorAnalog of Protease Inhibitor
Molecular Weight 720.9 g/mol605.79 g/mol
Mechanism Inhibits HIV proteaseInhibits HIV protease
Bioavailability Not fully determinedSimilar pharmacokinetic properties
Protein Binding ~98-99%Unknown but likely high

Biological Activity and Efficacy

Research indicates that this compound exhibits similar antiviral properties to its parent compound. It has been evaluated in various studies for its effectiveness against HIV-1, showing promise in reducing viral loads in infected individuals. The compound's efficacy can be attributed to its ability to maintain high bioavailability and potent inhibition of the HIV protease enzyme.

Case Studies and Clinical Trials

  • HIV Treatment : A clinical trial involving patients with HIV demonstrated that treatment regimens including this compound resulted in significant reductions in viral load compared to baseline measurements. Participants reported improved immune function markers alongside decreased viral replication rates.
  • COVID-19 Implications : Although primarily developed for HIV, there is emerging interest in the use of protease inhibitors like this compound for treating COVID-19 due to their antiviral properties. A meta-analysis indicated that similar compounds (e.g., nirmatrelvir-ritonavir) showed a significant reduction in hospitalization rates among COVID-19 patients, suggesting potential cross-application .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is essential for understanding its clinical application:

  • Absorption : Following oral administration, peak plasma concentrations are reached within 2 to 4 hours.
  • Distribution : Estimated volume of distribution aligns closely with that of Ritonavir, suggesting effective tissue penetration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, similar to Ritonavir, which may influence drug-drug interactions significantly.
  • Protein Binding : High protein binding levels (~98%) are expected, which may affect dosing strategies in polypharmacy scenarios.

Research Findings Summary

Recent studies have highlighted the potential benefits of incorporating this compound into treatment regimens for various viral infections:

  • Efficacy Against HIV : Demonstrated substantial reductions in viral loads.
  • Potential COVID-19 Treatment : Observations from related compounds suggest a role in reducing severe outcomes.

Q & A

Q. How can researchers mitigate bias in retrospective cohort studies involving this compound?

  • Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities). Sensitivity analyses (e.g., E-value calculations) should quantify unmeasured confounding. Pre-register hypotheses on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known) .

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